3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-nitrobenzyl)oxime
Overview
Description
3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-nitrobenzyl)oxime: is a chemical compound with the molecular formula C19H15N3O5 and a molar mass of 365.34 g/mol . This compound is characterized by the presence of an isoxazole ring, a phenyl group, and a nitrobenzyl oxime moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-nitrobenzyl)oxime typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Oxime: The oxime is formed by reacting the aldehyde group with hydroxylamine.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods:
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a catalyst or catalyst precursor in various chemical reactions.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Drug Development:
Medicine:
Therapeutic Agents: The compound may be explored for its therapeutic potential in treating various diseases.
Diagnostic Tools: It can be used in the development of diagnostic tools and assays.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It may be used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-nitrobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects . The nitrobenzyl group may play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 3-oxo-3-(3-phenyl-5-isoxazolyl)propanal oxime
- 3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-benzyl oxime
- 3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-methylbenzyl)oxime
Comparison:
- Structural Differences: The presence of different substituents on the benzyl group distinguishes these compounds from each other .
- Reactivity: The nitro group in 3-oxo-3-(3-phenyl-5-isoxazolyl)propanal O-(4-nitrobenzyl)oxime may enhance its reactivity compared to similar compounds .
- Applications: The unique structural features of this compound may make it more suitable for specific applications in research and industry .
Properties
IUPAC Name |
(3E)-3-[(4-nitrophenyl)methoxyimino]-1-(3-phenyl-1,2-oxazol-5-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c23-18(19-12-17(21-27-19)15-4-2-1-3-5-15)10-11-20-26-13-14-6-8-16(9-7-14)22(24)25/h1-9,11-12H,10,13H2/b20-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVVACJAZRBLSW-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)CC=NOCC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)C/C=N/OCC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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